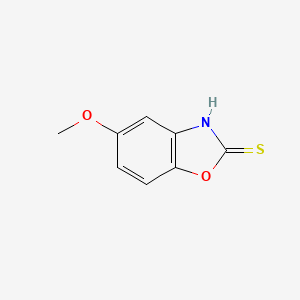

5-Methoxy-1,3-benzoxazole-2-thiol

Description

Significance of Benzoxazole (B165842) Scaffolds in Medicinal Chemistry and Drug Discovery

The importance of the benzoxazole scaffold in drug discovery cannot be overstated. nih.gov These compounds are recognized for their broad spectrum of pharmacological activities, making them attractive candidates for development. wisdomlib.org Academic and industrial research has consistently demonstrated the potential of benzoxazole derivatives in a multitude of therapeutic areas.

The diverse biological activities attributed to benzoxazole-containing compounds include:

Antimicrobial Properties: Benzoxazole derivatives have shown significant efficacy against various bacterial and fungal strains. wisdomlib.orgnih.gov Some have even demonstrated activity comparable to or better than standard antibiotics. nih.gov

Anticancer Activity: A significant number of both naturally occurring and synthetic benzoxazoles exhibit potent anticancer properties against a range of human cancer cell lines. ajphs.comnih.gov

Anti-inflammatory Effects: Researchers have successfully designed benzoxazole-based compounds that act as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are implicated in inflammatory processes. acs.org

Antiviral Activity: The benzoxazole nucleus has been incorporated into molecules targeting viral diseases. wisdomlib.org

Anticonvulsant Properties: Certain benzoxazole derivatives have shown promise as anticonvulsant agents. researchgate.net

The versatility of the benzoxazole ring allows for extensive chemical modifications, particularly at the 2 and 5 positions, enabling the fine-tuning of their biological activity. nih.gov This adaptability has solidified the status of benzoxazoles as a "privileged scaffold" in medicinal chemistry, with a continuous stream of research dedicated to exploring their potential. researchgate.netnih.govrsc.org

Scope and Relevance of 5-Methoxy-1,3-benzoxazole-2-thiol Research

Within the broad family of benzoxazoles, this compound has been a subject of scientific interest. While extensive biological activity studies on this specific compound are not as widely published as for other benzoxazoles, its chemical properties and its role as a building block in the synthesis of more complex molecules are noteworthy.

The structure of this compound, featuring a methoxy (B1213986) group at the 5-position and a thiol group at the 2-position, provides reactive sites for further chemical elaboration. The thiol group, in particular, is a versatile functional group that can participate in a variety of chemical reactions, making this compound a valuable intermediate for creating new benzoxazole derivatives with potentially enhanced biological activities.

Below is a table summarizing the key chemical identifiers for this compound:

| Property | Value |

| CAS Number | 49559-83-3 synquestlabs.comsigmaaldrich.com |

| Molecular Formula | C8H7NO2S synquestlabs.com |

| Molecular Weight | 181.21 g/mol synquestlabs.comsigmaaldrich.com |

| Synonyms | 2-Mercapto-5-methoxybenzo[d]oxazole, 5-Methoxy-2(3H)-benzoxazolethione sigmaaldrich.com |

While the primary focus of research on this compound appears to be in its utility as a synthetic intermediate, the broader context of benzoxazole research suggests that derivatives originating from this compound could exhibit a range of the biological activities associated with the benzoxazole scaffold. Further investigation into the direct biological effects of this compound and its derivatives is a promising area for future academic exploration.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-10-5-2-3-7-6(4-5)9-8(12)11-7/h2-4H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTUVLRFJOUWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197834 | |

| Record name | 5-Methoxy-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49559-83-3 | |

| Record name | 5-Methoxy-1,3-benzoxazole-2(3H)-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049559833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49559-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1,3-benzoxazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxybenzoxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXY-1,3-BENZOXAZOLE-2(3H)-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VP1P6DX2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Methoxy 1,3 Benzoxazole 2 Thiol and Its Functionalized Derivatives

Direct Synthesis Approaches for 5-Methoxy-1,3-benzoxazole-2-thiol and Related Benzoxazole-2-thiols

The direct construction of the benzoxazole-2-thiol core is a fundamental process, typically achieved through the cyclization of an appropriate aminophenol derivative.

A well-established and widely used method for synthesizing benzoxazole-2-thiols involves the condensation of a 2-aminophenol (B121084) with a source of a thiocarbonyl group, such as carbon disulfide (CS₂) or thiourea (B124793). researchgate.net In the case of this compound, the precursor is 2-amino-4-methoxyphenol.

The reaction with carbon disulfide is typically carried out in the presence of a strong base like potassium hydroxide (B78521) (KOH) in an alcoholic solvent. The mechanism involves the initial formation of a dithiocarbamate (B8719985) salt from the reaction of the aminophenol with CS₂ and KOH. This intermediate then undergoes intramolecular cyclization, with the hydroxyl group attacking the thiocarbonyl carbon, followed by the elimination of water and a sulfide (B99878) species to yield the target benzoxazole-2-thiol.

Alternatively, thiourea can be employed as the thiocarbonyl source. The condensation of N,N'-diphenyl thioureas with mercuric oxide (HgO) can also lead to the formation of 2-substituted benzoxazoles. researchgate.net These classical methods, while effective, often require harsh conditions and the use of toxic reagents.

Table 1: Comparison of Direct Synthesis Methods

| Method | Thiocarbonyl Source | Catalyst/Base | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Classical Condensation | Carbon Disulfide (CS₂) | Potassium Hydroxide (KOH) | Alcoholic solvent, reflux | Readily available reagents, good yield | Use of toxic/flammable CS₂, harsh basic conditions |

| Thiourea Condensation | Thiourea | Acid or Metal Catalyst (e.g., HgO) | Varies, often requires heating | Alternative to CS₂ | May require stoichiometric metal reagents |

| Green Protocol | Tetramethylthiuram disulfide (TMTD) | None (Water as solvent) | Water, heating | Metal/ligand-free, environmentally benign | TMTD can be an allergen researchgate.net |

In response to the environmental and safety concerns of traditional methods, several green chemistry protocols have been developed. These approaches prioritize the use of non-toxic reagents, environmentally benign solvents like water, and milder reaction conditions.

One such method describes the one-step synthesis of benzoxazole-2-thiols by cyclizing 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water. researchgate.netrsc.org This protocol is notable for being metal- and ligand-free, offering excellent yields and short reaction times. rsc.org Another innovative green approach employs the reaction of the corresponding aromatic amine with potassium isopropyl xanthate, using copper sulfate (B86663) (CuSO₄) as a catalyst in aqueous media. orgchemres.org This method can be accelerated using conventional heating or ultrasonic irradiation, highlighting its efficiency and use of commercially available, inexpensive precursors. orgchemres.org The use of water and glycerol (B35011) as solvents further enhances the green credentials of this protocol. orgchemres.org

Functionalization and Derivatization Strategies of the this compound Scaffold

The this compound scaffold contains multiple sites for chemical modification, enabling the creation of large libraries of compounds for various applications. The thiol group is a particularly reactive handle for introducing diversity.

The sulfur atom of the thiol group is a soft nucleophile and readily undergoes S-alkylation and S-acylation reactions. S-alkylation involves the reaction of the thiol (or its corresponding thiolate anion) with an alkyl halide (e.g., alkyl bromide or chloride) to form a thioether linkage. This is a common first step in more complex transformations, such as the Smiles rearrangement, where an S-alkylated thiol intermediate is formed before undergoing intramolecular cyclization. acs.orgnih.gov

S-acylation is the process of attaching an acyl group to the sulfur atom, forming a thioester. nih.gov This is typically achieved by reacting the thiol with an acyl chloride or anhydride. These reactions are crucial for creating derivatives with altered electronic properties and for synthesizing ester and amide analogues. For instance, reacting the thiol with chloroacetyl chloride produces an S-acylated intermediate that can be used in subsequent reactions to form N-substituted 2-aminobenzoxazoles. acs.orgnih.gov

Table 2: Examples of Functionalized Derivatives

| Reaction Type | Reagent Example | Functional Group Introduced | Resulting Derivative Class |

|---|---|---|---|

| S-Alkylation | 3-Bromopropylamine | -S-(CH₂)₃-NH₂ | S-Alkyl Thioether |

| S-Alkylation | Benzyl Bromide | -S-CH₂-Ph | S-Benzyl Thioether |

| S-Acylation | Chloroacetyl Chloride | -S-C(O)-CH₂Cl | S-Acyl Thioester |

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological or material properties of a lead compound. For the this compound scaffold, this involves synthesizing analogues with different substituents on the benzene (B151609) ring to probe the effects of sterics and electronics on activity.

The existing methoxy (B1213986) group at the 5-position is an electron-donating group (EDG). SAR studies might explore the introduction of other EDGs (e.g., methyl, hydroxyl) or electron-withdrawing groups (EWGs) (e.g., chloro, bromo, nitro) at other available positions on the ring. researchgate.netmdpi.com For example, starting with a different 2-aminophenol, such as 2-amino-4-chlorophenol (B47367) or 2-amino-4-nitrophenol, would lead to benzoxazole-2-thiol derivatives with different electronic properties on the aromatic ring. organic-chemistry.org The synthesis of these diverse analogues allows researchers to map out which substitutions enhance a desired property, guiding the design of more potent or effective compounds. researchgate.net The emission properties of related heterocyclic systems like 2,1,3-benzothiadiazoles have been shown to be strongly dependent on the position and nature of substituents, a principle that also applies to benzoxazoles. diva-portal.org

To streamline the synthesis of complex derivatives, multi-component and one-pot reactions are highly valuable. These strategies improve efficiency by reducing the number of separate reaction and purification steps, saving time, resources, and minimizing waste.

An efficient one-pot amination of benzoxazole-2-thiol has been developed using various amines mediated by chloroacetyl chloride. acs.orgnih.gov This method proceeds via an intramolecular Smiles rearrangement. The process begins with the S-acylation of the benzoxazole-2-thiol, followed by the addition of an amine. The subsequent intramolecular nucleophilic aromatic substitution (SNAr) reaction forms a spiro intermediate, which then rearranges and hydrolyzes to yield the final N-substituted 2-aminobenzoxazole (B146116) product. acs.org This metal-free approach is notable for its wide amine scope and short reaction times. acs.orgnih.gov Other one-pot procedures have been developed for synthesizing 2-substituted benzoxazoles from 2-aminophenols and aldehydes or other carbonyl sources, often using catalysts to drive the tandem reactions. organic-chemistry.orgrsc.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Role/Type |

|---|---|---|

| This compound | C₈H₇NO₂S | Target Compound |

| 2-Amino-4-methoxyphenol | C₇H₉NO₂ | Starting Material |

| Carbon Disulfide | CS₂ | Reagent (Thiocarbonyl Source) |

| Thiourea | CH₄N₂S | Reagent (Thiocarbonyl Source) |

| Potassium Hydroxide | KOH | Reagent (Base) |

| Tetramethylthiuram disulfide (TMTD) | C₆H₁₂N₂S₄ | Reagent (Green Synthesis) |

| Potassium Isopropyl Xanthate | C₄H₇KOS₂ | Reagent (Green Synthesis) |

| Copper Sulfate | CuSO₄ | Catalyst (Green Synthesis) |

| Chloroacetyl Chloride | C₂H₂Cl₂O | Reagent (Acylation) |

| 3-Bromopropylamine | C₃H₈BrN | Reagent (Alkylation) |

| 2-Aminophenol | C₆H₇NO | General Starting Material |

| 2-Amino-4-chlorophenol | C₆H₆ClNO | Starting Material Analogue |

| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | Starting Material Analogue |

Advanced Spectroscopic and Structural Elucidation of 5 Methoxy 1,3 Benzoxazole 2 Thiol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Methoxy-1,3-benzoxazole-2-thiol. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete assignment of the molecule's structure can be achieved.

While specific spectral data for this compound is not widely published in peer-reviewed literature, data from closely related analogues, such as 5-methoxybenzoxazole and its derivatives, allow for a detailed prediction of the expected spectral features. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-H proton of the thione tautomer.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Their specific shifts and coupling patterns will depend on their position relative to the methoxy and fused oxazole (B20620) rings.

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected for the methoxy group, likely appearing around δ 3.8-4.0 ppm. rsc.org

N-H Proton: In the thione tautomer, a broad singlet corresponding to the N-H proton is anticipated. Its chemical shift can be variable and is often solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule.

C=S Carbon: The carbon of the thione group is expected to appear significantly downfield, typically in the range of δ 160-180 ppm.

Aromatic and Heterocyclic Carbons: The carbons of the benzoxazole (B165842) ring system will produce a series of signals in the δ 100-160 ppm range. The carbon attached to the methoxy group (C5) and the carbons of the oxazole moiety (C2, C3a, C7a) will have characteristic shifts influenced by the heteroatoms.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will be observed as a single peak in the upfield region of the spectrum, typically around δ 55-60 ppm. rsc.org

The following table outlines the predicted NMR data based on analysis of similar compounds.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~9.0-11.0 (broad s, 1H) | N-H |

| ~7.0-7.5 (m, 3H) | Ar-H |

| ~3.85 (s, 3H) | -OCH₃ |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Predictions are based on data from analogous compounds.

Mass Spectrometry (MS) Techniques (e.g., LC-MS, ESI-MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight and assess the purity of this compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable.

The compound has an exact molecular weight of 181.21 g/mol , calculated from its molecular formula, C₈H₇NO₂S. nih.govsigmaaldrich.com In a typical ESI-MS experiment, the molecule would be ionized, most commonly forming the protonated molecule [M+H]⁺.

Key MS Data:

Molecular Formula: C₈H₇NO₂S nih.gov

Molecular Weight: 181.21 g/mol nih.gov

Expected Primary Ion (Positive Mode ESI): [M+H]⁺ at m/z ≈ 182.03

Expected Primary Ion (Negative Mode ESI): [M-H]⁻ at m/z ≈ 180.01

LC-MS analysis couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This allows for the separation of the target compound from any impurities or reaction byproducts, with the mass spectrometer confirming the identity of the eluting peak, thereby providing a robust assessment of its purity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands corresponding to its key structural features, particularly those of the thione tautomer which often predominates in the solid state.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3300 | N-H stretch | Amine (thione tautomer) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| ~2600-2550 | S-H stretch | Thiol (thiol tautomer) |

| ~1620-1600 | C=N stretch | Oxazole ring |

| ~1500-1400 | C=C stretch | Aromatic ring |

| ~1250-1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |

| ~1150-1050 | C=S stretch | Thione |

Table 2: Predicted characteristic infrared absorption frequencies for this compound.

The presence of a strong band in the 1150-1050 cm⁻¹ region (C=S stretch) alongside an N-H stretching band, and the potential absence of a distinct S-H band, would provide strong evidence for the dominance of the 5-Methoxy-1,3-benzoxazole-2(3H)-thione tautomer in the sample.

X-ray Crystallography and Single Crystal Structure Analysis

For instance, the crystal structures of various substituted benzoxazoles reveal that the benzoxazole ring system is essentially planar. chemicalbook.com In a hypothetical crystal structure of this compound, the fused ring system would be expected to be planar, with the methoxy group lying nearly coplanar with the ring to maximize conjugation. The thione group (C=S) would extend from this plane. The precise packing of these molecules in the crystal lattice would be governed by a network of intermolecular interactions.

| Structural Parameter | Expected Value/Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) is common |

| Benzoxazole Ring System | Essentially planar |

| C=S Bond Length | ~1.68 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| Molecular Conformation | Methoxy group likely coplanar with the aromatic ring |

Table 3: Predicted crystallographic parameters for this compound based on analogous structures.

Conformational Analysis and Hirshfeld Surface Analysis for Solid-State Characterization

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing a detailed picture of how molecules pack together in the solid state. sigmaaldrich.com This analysis partitions crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal).

Analysis of Intermolecular Interactions in Crystal Packing (e.g., H⋯H, H⋯O/O⋯H, H⋯C/C⋯H)

Based on studies of similar heterocyclic compounds, the most significant contributions to the crystal packing are expected to be from H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H interactions. rsc.org

Expected Contributions to the Hirshfeld Surface:

H⋯H Contacts: Typically, these are the most abundant interactions, often comprising 40-50% of the total surface area, representing van der Waals forces. sigmaaldrich.com

C⋯H/H⋯C Contacts: These interactions, which can include weak C-H⋯π bonding, are also significant, often contributing 15-25% to the crystal packing. rsc.org

O⋯H/H⋯O Contacts: These contacts are indicative of hydrogen bonding (e.g., N-H⋯O or C-H⋯O) and are crucial for directing the molecular assembly. Their contribution might range from 10-20%. rsc.org

The following table shows representative data from a related benzoxazole derivative, illustrating the typical distribution of intermolecular contacts.

| Interaction Type | Contribution (%) |

| H⋯H | 39.3 |

| C⋯H/H⋯C | 18.0 |

| O⋯H/H⋯O | 15.6 |

| S⋯H/H⋯S | 10.2 |

| Others | 16.9 |

Table 4: Representative intermolecular contact contributions from a Hirshfeld surface analysis of a related S-substituted benzoxazole-2-thiol derivative. rsc.org This data illustrates the expected hierarchy of interactions.

Role of Hydrogen Bonding and Van der Waals Interactions in Molecular Assembly

The supramolecular architecture of this compound in the solid state is dictated by a combination of hydrogen bonds and van der Waals forces.

Hydrogen Bonding: In its dominant thione form, the N-H group can act as a hydrogen bond donor, while the oxygen atom of the methoxy group and the sulfur atom of the thione group can act as acceptors. This could lead to the formation of hydrogen-bonded dimers or chains, which are common motifs in the crystal structures of related heterocycles. chemicalbook.com For example, N-H⋯S or N-H⋯O hydrogen bonds could form robust synthons that define the crystal packing.

Van der Waals Interactions: Nonspecific van der Waals forces, particularly the numerous H⋯H contacts, are collectively a dominant force in the crystal packing, filling the space between the hydrogen-bonded networks. np-mrd.org Additionally, π-π stacking interactions between the planar benzoxazole ring systems could further stabilize the molecular assembly, with typical centroid-to-centroid distances of around 3.6 to 3.8 Å. rsc.org

Computational and Theoretical Investigations of 5 Methoxy 1,3 Benzoxazole 2 Thiol

Molecular Docking Studies for Ligand-Receptor Binding Affinity and Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for assessing the binding affinity and interaction patterns between a potential drug candidate and its biological target.

While specific docking studies on 5-Methoxy-1,3-benzoxazole-2-thiol are not extensively detailed in available literature, research on closely related benzoxazole-containing compounds highlights the utility of this approach. For instance, novel hybrids combining 1,2,3-triazole and benzoxazole (B165842) moieties have been designed and evaluated as potential inhibitors of the Mycobacterium tuberculosis enzyme Decaprenylphosphoryl-β-D-ribose-oxidase (DprE1). nih.gov In these studies, molecular docking and dynamic simulations were used to explore the structural relationships and key interactions between the benzoxazole-based ligands and the DprE1 enzyme. nih.gov This research identified compounds with significant inhibitory activity, demonstrating how computational profiling can guide the development of new therapeutic agents. nih.gov The analysis reveals crucial structural features necessary for effective drug-target interactions, offering a pathway for designing potent ligands against specific biological targets. nih.gov

The following table summarizes inhibitory data for some of the most effective benzoxazole-triazole hybrids against the DprE1 enzyme, showcasing the type of data generated through studies that employ molecular docking for initial screening.

| Compound ID | Target Enzyme | IC₅₀ (μM) | Reference Compound (TCA-1) IC₅₀ (μM) |

|---|---|---|---|

| BOK-2 | DprE1 | 2.2 ± 0.1 | 3.0 ± 0.2 |

| BOK-3 | DprE1 | 3.0 ± 0.6 |

Data sourced from a study on 1,2,3-triazole-benzoxazole hybrids. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including geometric structures, reaction energies, and spectroscopic data.

DFT studies on benzoxazole and its derivatives have been conducted to understand their structural, electronic, and reactive properties. researchgate.net These calculations typically involve optimizing the molecular geometry and then computing parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netekb.eg The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ekb.eg A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.

Furthermore, DFT can be used to generate theoretical vibrational spectra (FT-IR and Raman), which can be compared with experimental spectra to confirm molecular structures. researchgate.net Other calculated properties include the molecular electrostatic potential (MEP) map, which identifies regions of positive and negative charge, and reactivity descriptors like electronegativity and chemical hardness that predict how the molecule will interact with other species. researchgate.netnih.gov

The table below shows representative electronic properties calculated via DFT for related heterocyclic thiol compounds, illustrating the type of data generated in such studies.

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicting reactivity towards electrophiles. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicting reactivity towards nucleophiles. researchgate.net |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical stability and reactivity. ekb.eg |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution on the molecule's surface. | Predicting sites for electrophilic and nucleophilic attack. researchgate.net |

| Vibrational Frequencies | Theoretical prediction of IR and Raman spectra. | Aiding in the structural confirmation of synthesized compounds. researchgate.net |

Correlation of Computational Data with Experimental Observations for Validation and Refinement

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. This correlation ensures the accuracy of the computational methods and refines them for greater predictive power.

In the study of benzoxazole-2-thiol systems, theoretical calculations have shown strong agreement with experimental findings. For example, an experimental and theoretical study on 3H-1,3-benzoxazole-2-thione reported that the gas-phase enthalpies of formation calculated using the high-accuracy G3 computational method were in "excellent agreement" with values determined experimentally through rotary bomb combustion calorimetry and the Knudsen effusion technique. acs.orgnih.gov This concordance validates the theoretical approach for determining the energetic properties of these compounds. nih.gov

Similarly, in a study on a 2-(methoxycarbonylmethylthio)benzo[d]oxazole, quantum chemical calculations were performed to determine the most stable molecular conformation. nih.gov The results indicated that a planar form was the most stable, which was in "perfect agreement" with the experimental structure determined via X-ray crystallography. nih.gov This successful correlation between the predicted lowest-energy structure and the actual crystal structure underscores the reliability of computational methods in predicting molecular geometries. nih.gov

The following table provides an example of the close correlation between experimental and theoretical data for the parent compound, 3H-1,3-benzoxazole-2-thione.

| Parameter | Experimental Value (kJ·mol⁻¹) | Computational (G3) Value (kJ·mol⁻¹) | Reference |

|---|---|---|---|

| Gas-Phase Enthalpy of Formation (ΔfHₘ⁰(g)) | 42.0 ± 2.7 | Agrees with experimental value | acs.orgnih.gov |

Analysis of Tautomeric Forms and Energetics in Benzoxazole-2-thiol Systems

Benzoxazole-2-thiol compounds, including this compound, can exist in two tautomeric forms: the thiol form and the thione form. nih.gov This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the nitrogen and sulfur atoms of the heterocyclic ring. nih.gov

Thiol Form: 1,3-benzoxazole-2-thiol (B7734307)

Thione Form: 3H-1,3-benzoxazole-2-thione

Computational and experimental studies have been conducted to determine the relative stability of these two forms. Theoretical calculations consistently indicate that for benzoxazole-2-thiol and its analogs, the thione tautomer is energetically more stable than the thiol counterpart. researchgate.netresearchgate.net Computational results for the parent 3H-1,3-benzoxazole-2-thione suggest that the thione form is more stable than the thiol form by approximately 20-28 kJ·mol⁻¹. researchgate.net This preference for the thione form is a general observation in many five-membered heterocyclic thiol systems. researchgate.net While both forms can exist in equilibrium, the thione structure is typically predominant. nih.govmdpi.com

| Tautomeric Form | Relative Stability | Energy Difference (approx.) |

|---|---|---|

| Thione (3H-1,3-benzoxazole-2-thione) | More Stable | ~20-28 kJ·mol⁻¹ |

| Thiol (1,3-benzoxazole-2-thiol) | Less Stable |

Data based on computational findings for the benzoxazole-2-thiol system. researchgate.net

Structure Activity Relationship Sar Studies of 5 Methoxy 1,3 Benzoxazole 2 Thiol Derivatives

Impact of Substituents on Pharmacological Potency and Selectivity Profiles

The pharmacological activity of benzoxazole (B165842) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. SAR studies have demonstrated that even minor structural changes can lead to significant shifts in potency and selectivity. For instance, in the development of tubulin polymerization inhibitors based on a related benzo[b]thiophene scaffold, the position of a methoxy (B1213986) group was found to be critical. nih.gov A methoxy group at the C-4 or C-7 position resulted in the highest activity, whereas placing it at the C-5 or C-6 position was detrimental to the antiproliferative effects. nih.gov

Similarly, for derivatives of 3-(2-benzoxazol-5-yl)alanine, substituents at the 2 and 5-positions of the benzoxazole ring were most influential. nih.gov The introduction of a bromine atom, an electron-withdrawing group, at position 7 of the benzoxazole ring significantly increased antimicrobial activity against Gram-positive bacteria. nih.gov This highlights that both the electronic properties and the specific location of a substituent play a crucial role in modulating biological response.

In a series of benzimidazole-triazole derivatives, the nature of the substituent on a phenyl ring (e.g., -OH, -OCH3, or -OC2H5) attached to the core structure was systematically varied. acs.org The results showed that these substituents had a profound impact on cytotoxic activity against different cancer cell lines, with the optimal substituent varying depending on the target cell line. acs.org For example, against the A549 cell line, a hydroxyl-bearing derivative with a phenyl ring attached to a piperazine (B1678402) linker showed enhanced activity. acs.org

The following table summarizes the impact of substituent position on the activity of methoxy-substituted benzo[b]thiophene derivatives, which provides insight into how similar modifications on a benzoxazole scaffold might behave.

Data derived from studies on substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives. nih.gov

Design Principles for Lead Optimization and Enhanced Drug-like Properties

Lead optimization is a critical phase in drug discovery that aims to improve the properties of a promising compound to render it a viable drug candidate. For natural products and their synthetic analogs, this often involves enhancing efficacy, optimizing pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and improving chemical accessibility. nih.gov

Key strategies for optimizing leads like 5-methoxy-1,3-benzoxazole-2-thiol derivatives include:

Direct Functional Group Manipulation: This involves the modification, derivation, or substitution of existing functional groups. nih.gov For example, the thiol group at the 2-position of the benzoxazole could be alkylated or converted to other sulfur-containing functionalities to modulate solubility and metabolic stability.

Isosteric and Bioisosteric Replacement: Replacing certain functional groups or parts of the molecule with others that have similar physical or chemical properties can improve drug-like characteristics without losing pharmacological activity.

Lipophilicity Reduction: High lipophilicity can lead to poor solubility and increased metabolic breakdown. Strategies to address this include the insertion of heteroatoms or the removal of lipophilic moieties like a phenyl ring. nih.gov

Addressing Metabolic "Soft Spots": Identifying and modifying parts of the molecule that are prone to metabolic degradation can enhance stability and oral bioavailability. nih.gov

In the optimization of benzoxazolone carboxamides, researchers focused on modifying specific regions of the molecule to improve physicochemical and metabolic properties while maintaining inhibitory potency. nih.gov This led to the exploration of strategies like inserting heteroatoms and removing potential metabolic soft spots. nih.gov

Rational Drug Design Approaches Facilitated by Benzoxazole Scaffold

The benzoxazole ring is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.net This term refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, making them valuable starting points for designing new therapeutic agents. nih.gov The benzoxazole core's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows it to effectively bind with biological macromolecules. researchgate.net

Rational drug design, often aided by computational methods, leverages the properties of such scaffolds to create potent and selective ligands. nih.gov By understanding the three-dimensional structure of the target protein, medicinal chemists can design benzoxazole derivatives that fit precisely into the binding site, maximizing affinity and efficacy.

The development of melatonin (B1676174) receptor agonists, for example, utilized the benzoxazole scaffold to synthesize a series of derivatives. Through systematic synthesis and evaluation, specific compounds were identified as potent agonists, demonstrating the utility of the benzoxazole core in a targeted drug design approach. Similarly, the benzimidazole (B57391) scaffold, which is structurally related to benzoxazole, has been extensively used in rational drug design to develop novel bioactive compounds for a wide range of diseases. researchgate.net

Modulation of Biological Activity through Strategic Heterocyclic Moiety Modifications

Modifying the core heterocyclic structure or the appended heterocyclic rings is a powerful strategy to modulate the biological activity of a compound. In the context of benzoxazole derivatives, this can involve several approaches:

Ring System Alteration: Replacing the benzoxazole ring with a related heterocycle, such as benzimidazole or benzofuran (B130515), can drastically change the pharmacological profile. Studies on benzimidazole derivatives have shown that substituents on the imidazole (B134444) portion can switch a compound's activity from a 5-HT4 receptor antagonist to a partial agonist.

Modification of Linked Heterocycles: For derivatives where the benzoxazole scaffold is linked to another heterocyclic ring (e.g., a piperazine or pyridine), modifications to this second ring can fine-tune activity. In a series of benzimidazole-triazole hybrids, attaching different rings like phenyl, pyridine, or pyrimidine (B1678525) to a piperazine linker resulted in significant differences in anticancer activity. acs.org

Side Chain Manipulation: Altering the side chain attached to the benzoxazole core can also have a profound effect. In one study, replacing a piperazine ring linked to a benzoxazole with a 2-ethylguanidine side chain switched the compound's activity from a partial 5-HT3 receptor agonist to a potent antagonist.

The following data table illustrates how modifying a side chain or linked heterocycle can switch or modulate the pharmacological profile of benzoxazole and related heterocyclic compounds.

Data derived from studies on benzoxazole and benzimidazole derivatives.

These examples underscore the principle that strategic modifications of heterocyclic moieties are a cornerstone of medicinal chemistry, enabling the rational design and optimization of compounds like this compound for specific therapeutic applications.

Pharmacological and Biological Research Applications of 5 Methoxy 1,3 Benzoxazole 2 Thiol Derivatives

Antimicrobial Activity

The benzoxazole (B165842) scaffold is a key component in many synthetic compounds evaluated for antimicrobial properties. nih.gov Studies on derivatives of 5-methoxy-1,3-benzoxazole-2-thiol have demonstrated a range of activities against various pathogenic bacteria and fungi.

| Compound Type | Bacterial Strain | Reported Activity (MIC) | Source |

|---|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | Selectively active | nih.gov |

| Benzoxazole analogue (Compound 10) | Bacillus subtilis | 1.14 x 10⁻³ µM | researchgate.net |

| 5-halogenomethylsulfonylbenzimidazole derivative (Compound 4) | Staphylococcus aureus (MRSA) | 12.5-25 µg/mL | rsc.org |

Antibacterial Efficacy Against Gram-Negative Bacterial Strains (e.g., Pseudomonas aeruginosa, Escherichia coli)

The efficacy of benzoxazole derivatives against Gram-negative bacteria appears to be more limited compared to their effects on Gram-positive strains. nih.gov Screening of 3-(2-benzoxazol-5-yl)alanine derivatives against Escherichia coli showed little to no activity. nih.gov Similarly, while some new benzoxazole analogues were tested against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa, their most significant activity was observed against Gram-positive bacteria and fungi. researchgate.net Studies on other related heterocyclic compounds, such as S-substituted derivatives of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-Oxadiazol-2-thiol, have also been evaluated against both Gram-positive and Gram-negative bacteria, indicating a broad area of research, though specific efficacy varies. researchgate.net

Antifungal Efficacy Against Fungal Strains (e.g., Aspergillus niger, Candida albicans, Aspergillus flavus)

Benzoxazole derivatives have demonstrated significant antifungal properties. researchgate.netnih.gov Research has shown that these compounds can be more potent against fungal strains than bacteria. nih.gov In one study, 16 out of 41 benzoxazole derivatives were active against Pichia pastoris, and many showed activity against the human pathogen Candida albicans. nih.gov The structure-activity relationship was noted to be important, with substituents at the 2 and 5-positions of the benzoxazole ring playing a crucial role. nih.gov

Further studies confirmed these findings, with synthesized derivatives showing moderate to good antifungal activity against C. albicans and Aspergillus niger. researchgate.net Certain compounds, such as 1 , 10 , 13 , 16 , 19 , 20 , and 24 , exhibited antifungal activity comparable to the standard drug fluconazole. researchgate.net Other research into 2-(aryloxymethyl) benzoxazole derivatives found that some compounds displayed significant inhibitory effects against Botrytis cinerea. mdpi.com The antifungal potential of benzoxazepine derivatives has also been highlighted, with studies showing they possess fungicidal properties and can inhibit biofilm formation, particularly in fluconazole-resistant Candida species. nih.gov

| Compound Type | Fungal Strain | Reported Activity | Source |

|---|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Active | nih.gov |

| Benzoxazole analogues (compounds 1, 10, 13, 16, 19, 20, 24) | Candida albicans, Aspergillus niger | Activity comparable to fluconazole | researchgate.net |

| 2-(aryloxymethyl) benzoxazole derivative (5a) | Botrytis cinerea | IC50 of 19.92 µg/mL | mdpi.com |

| 2,3-dihydro-1,5-benzoxazepine derivatives | Candida species | Fungicidal and anti-biofilm properties | nih.gov |

Anticancer and Antitumor Properties

The anticancer potential of benzoxazole derivatives is a major focus of pharmacological research. researchgate.netnih.gov These compounds have been shown to exert cytotoxic effects across a wide range of human cancer cell lines and act through various mechanisms, including the induction of programmed cell death.

Cytotoxic Effects on Diverse Human Cancer Cell Lines (e.g., PC-3, HeLa, SKOV-3, A549, A375, H460, A431, MCF-7, KB, Hop62)

Derivatives of this compound have been evaluated for their ability to inhibit the proliferation of numerous cancer cell lines. Studies have demonstrated dose-dependent cytotoxic effects. For instance, a series of novel benzoxazole derivatives showed significant inhibitory activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values in the micromolar range. nih.govtandfonline.com

One study synthesized a new series of benzoxazole analogues and tested them against the human colorectal carcinoma cell line (HCT116), finding that compounds with dimethoxy and trimethoxy substitutions (compounds 4 and 6 ) showed improved anticancer activity compared to the standard drug 5-fluorouracil. researchgate.netresearchgate.net Other research has documented the efficacy of 2-aminoaryl-7-aryl-benzoxazole derivatives against human lung cancer cells (A549), with one compound (12l ) showing potency equivalent to the anticancer drug doxorubicin (B1662922) (EC50 of 0.4 µM). acs.org Further evaluations have shown activity against various other cell lines, including A375, A431, H460, and HeLa cells.

| Compound/Derivative Type | Cancer Cell Line | Reported Activity (IC50/EC50) | Source |

|---|---|---|---|

| Benzoxazole derivative (14a) | MCF-7 (Breast) | 4.054 ± 0.17 µM | nih.gov |

| Benzoxazole derivative (14a) | HepG2 (Liver) | 3.95 ± 0.18 µM | nih.gov |

| Benzoxazole derivative (12l) | MCF-7 (Breast) | 15.21 µM | tandfonline.com |

| Benzoxazole analogue (Compound 4) | HCT116 (Colorectal) | Best activity in series | researchgate.net |

| Benzoxazole analogue (Compound 6) | HCT116 (Colorectal) | Best activity in series | researchgate.net |

| 2-aminoaryl-7-aryl-benzoxazole (12l) | A549 (Lung) | 0.4 µM | acs.org |

| 2-aminoaryl-7-aryl-benzoxazole (12l) | KB (Oral) | 3.3 µM | acs.org |

| Benzoxazole-2-thiol derivative (1g) | A549, HCT116, HeLa, A375 | Active |

Investigation of Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction, Cytosolic Vacuolization)

Research into the mechanisms underlying the anticancer effects of benzoxazole derivatives has identified apoptosis, or programmed cell death, as a primary pathway. Certain benzoxazole derivatives have been found to arrest the cell cycle and induce apoptosis in cancer cells. For example, one compound was shown to arrest HepG2 liver cancer cells in the Pre-G1 phase and induce apoptosis in 16.52% of the cells, an effect supported by a 4.8-fold increase in caspase-3 levels. Another study on a new benzoxazole derivative found it induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB) by increasing the expression of pro-apoptotic proteins like cytochrome C while decreasing anti-apoptotic proteins.

In addition to apoptosis, a novel mechanism involving extensive cytosolic vacuolization has been observed. In a study of novel benzothiazole, benzimidazole (B57391), and benzoxazole-2-thiol derivatives, immunofluorescence staining of HCT-116 cells revealed that treatment with these compounds led to significant vacuolization within the cytoplasm, a phenomenon not induced by the parent lead compound. This type of cell death, characterized by the formation of numerous cytoplasmic vacuoles, has been described as paraptosis-like and is distinct from classical apoptosis. Further research has confirmed that certain benzoxazole-substituted derivatives can induce morphological changes in cancer cells consistent with apoptosis, including the appearance of cytoplasmic vacuolization and cell debris.

Antihypertensive Activity Research

Hypertension, a major risk factor for cardiovascular diseases, remains a primary target for drug discovery. strath.ac.uk While direct studies on the antihypertensive effects of this compound derivatives are limited, research on structurally related benzimidazole derivatives offers valuable insights. For instance, a series of 5-nitro benzimidazole derivatives were synthesized and evaluated for their in vivo antihypertensive activity in spontaneously hypertensive rats. ntnu.no The study highlighted that the nature of the substituent at the 2-position of the benzimidazole ring significantly influences the compound's affinity for the AT1 receptor and its antihypertensive efficacy. ntnu.no Specifically, derivatives with n-butyl and n-propyl groups at this position demonstrated the highest affinity. ntnu.no Another study on 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which share a heterocyclic core, identified compounds with a 2-substituted phenyl ring as having notable antihypertensive activity, attributed to a direct relaxant effect on vascular smooth muscle. nih.gov These findings suggest that modifications of the this compound scaffold could yield potent antihypertensive agents.

Antioxidant Activity Studies

The role of oxidative stress in various pathological conditions has spurred the search for novel antioxidants. Derivatives of this compound have been investigated for their ability to scavenge free radicals. Structurally similar 2-mercaptobenzoxazole (B50546) derivatives, when synthesized as Schiff's bases, have demonstrated significant antioxidant activity in DPPH free radical scavenging assays. jbarbiomed.com The presence of a hydroxyl group on the aldehydic moiety was found to enhance the scavenging activity. jbarbiomed.com

Furthermore, theoretical studies on benzofuran-1,3-thiazolidin-4-one derivatives have explored their free radical scavenging potential through mechanisms like hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). scholarena.com These computational models provide a framework for predicting the antioxidant capacity of new derivatives. Research on 1,2,3-triazole derivatives has also revealed potential antioxidant activities, with IC50 values ranging from 10.1 to 37.3 μg mL−1. rsc.orgrsc.org Similarly, studies on 2-mercapto-5-styryl-1,3,4-oxadiazoles highlighted the importance of electron-donating groups for significant antioxidant activity. thaiscience.info

A study on 5-substituted-1,3,4-thiadiazole-2-thiols identified three compounds with very high antioxidant activities in both ABTS and DPPH assays, suggesting their potential as lead compounds for new antioxidant agents. researchgate.net

Table 1: Antioxidant Activity of Related Heterocyclic Derivatives

| Compound Class | Assay | Key Findings | Reference |

| 2-Mercaptobenzoxazole Schiff's Bases | DPPH Radical Scavenging | Significant antioxidant activity, enhanced by hydroxyl groups. | jbarbiomed.com |

| 1,2,3-Triazole Derivatives | Antioxidant Assays | Potential antioxidant activity with IC50 values in the µg/mL range. | rsc.orgrsc.org |

| 2-Mercapto-5-styryl-1,3,4-oxadiazoles | DPPH & ABTS Scavenging | Electron-donating groups enhance antioxidant activity. | thaiscience.info |

| 5-Substituted-1,3,4-thiadiazole-2-thiols | ABTS & DPPH Assays | Three derivatives showed very high antioxidant activity. | researchgate.net |

Anti-Inflammatory and Analgesic Activities

Inflammation and pain are complex biological responses, and the development of new anti-inflammatory and analgesic agents with improved side-effect profiles is a continuous effort. Benzoxazole derivatives have shown considerable promise in this area. nih.govnih.gov For example, 2-aryl-5-benzoxazolealkanoic acid derivatives have demonstrated notable anti-inflammatory activity in carrageenin-induced rat paw edema assays. nih.gov Specifically, compounds with an alpha-methylacetic substitution at the 5-position and halogen substitution in the aryl ring were found to be three to five times more active than phenylbutazone. nih.gov

Research on Mannich bases of 5-nitro-2-benzoxazolinones revealed that derivatives with electron-withdrawing substituents on the phenyl nucleus of the piperazine (B1678402) ring possess promising anti-inflammatory and analgesic properties. nih.gov In another study, some benzofuran (B130515) derivatives coupled with oxadiazole, thiadiazole, and triazole rings exhibited encouraging analgesic and anti-inflammatory activities. jocpr.comjocpr.com Furthermore, certain benzoxazolone derivatives have shown inhibitory activity against IL-6, a key cytokine in inflammation, with IC50 values in the low micromolar range. nih.gov

A study on a synthetic benzoxazole derivative, Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), demonstrated significant, dose-dependent antinociceptive effects in various mouse models of pain. europeanreview.org The analgesic activity of some 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinone derivatives has also been evaluated, with promising results observed for compounds with specific substitutions. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Benzoxazole and Related Derivatives

| Compound Class | Test Model | Key Findings | Reference |

| 2-Aryl-5-benzoxazolealkanoic acids | Carrageenin-induced rat paw edema | 3-5 times more active than phenylbutazone. | nih.gov |

| Mannich bases of 5-nitro-2-benzoxazolinones | p-Benzoquinone-induced writhing & Carrageenan-induced paw edema | Promising analgesic and anti-inflammatory activities. | nih.gov |

| Benzofuran derivatives with heterocycles | Thermal stimulus and rat paw edema | Encouraging analgesic and anti-inflammatory activity. | jocpr.comjocpr.com |

| Benzoxazolone derivatives | IL-6 inhibition assay | IC50 values in the low micromolar range. | nih.gov |

| Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate | Various nociceptive assays in mice | Significant, dose-dependent antinociceptive effects. | europeanreview.org |

Antiviral and Antitubercular Activities

The emergence of drug-resistant viral and bacterial strains necessitates the development of new antimicrobial agents. Benzimidazole and benzoxazole derivatives have been a focal point of this research. nih.gov For instance, 5'-modified 2,5,6-trichlorobenzimidazole ribonucleosides, including 5'-methoxy analogs, have shown significant activity against human cytomegalovirus (HCMV) with IC50 values in the micromolar range. nih.gov

In the realm of antitubercular research, a library of 1,2,3-triazole derivatives demonstrated promising inhibitory activity against Mycobacterium tuberculosis H37Ra, with several compounds exhibiting low micromolar MIC values. rsc.orgrsc.org The most active compound in this series had an MIC of 5.8 µg mL−1. rsc.orgrsc.org Furthermore, derivatives of 5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones have also been identified as potent inhibitors of M. tuberculosis growth. olemiss.edu While these studies are not directly on this compound, the structural similarities of the heterocyclic cores suggest a promising avenue for future research.

Anticonvulsant and Antihistaminic Activities

Epilepsy and allergic reactions are significant health concerns, and the search for novel therapeutic agents continues. Benzoxazole and related heterocyclic structures have been explored for their potential in these areas. nih.gov Research on N-benzyl 3-methoxypropionamides has shown anticonvulsant activity in the maximal electroshock (MES)-induced seizure test in mice, with ED50 values comparable to phenobarbital. nih.gov Another study on triazolothiadiazole derivatives identified a compound with a favorable ED50 value of 23.7 mg/kg in the MES test, suggesting broad-spectrum anticonvulsant activity. nih.gov

In the context of antihistaminic activity, certain benzimidazole derivatives have been synthesized and evaluated as antiallergic agents. One such derivative potently suppressed histamine (B1213489) release from rat peritoneal mast cells and antagonized histamine-induced contractions of guinea pig ileum. nih.gov

Table 3: Anticonvulsant and Antihistaminic Activity of Related Heterocyclic Derivatives

| Compound Class | Activity | Test Model | Key Findings | Reference |

| N-benzyl 3-methoxypropionamides | Anticonvulsant | MES-induced seizure test (mice) | ED50 values comparable to phenobarbital. | nih.gov |

| Triazolothiadiazole derivatives | Anticonvulsant | MES test | ED50 of 23.7 mg/kg for the most promising compound. | nih.gov |

| Benzimidazole derivatives | Antihistaminic | Histamine release from mast cells | Potent suppression of histamine release. | nih.gov |

Other Noteworthy Biological Activities (e.g., Anthelmintic, Antidiabetic, Anti-ulcer, Herbicidal, Antiprotozoal, Anti-allergic)

The versatility of the benzoxazole scaffold extends to a range of other biological activities. scholarena.comnih.gov

Anthelmintic Activity: Research on 5-nitro-1,3-benzoxazole derivatives has indicated their potential as anthelmintic agents. nih.gov

Antidiabetic Activity: A study on 5-Benzyl-1,3,4-oxadiazole-2-thiol demonstrated antidiabetic properties in various in vitro models, including glucose uptake by yeast cells and inhibition of alpha-amylase and hemoglobin glycosylation. chemrevlett.comnih.gov

Anti-ulcer Activity: The synthesis of novel benzimidazole derivatives has been explored for anti-ulcer applications, with some compounds showing promising activity in cold and restraint ulcer models. jocpr.com Additionally, certain thiazole (B1198619) derivatives have exhibited anti-ulcer activity. ntnu.no

Herbicidal Activity: While not extensively studied for this specific derivative, the broad biological activity of benzoxazoles suggests potential for exploration in agrochemical applications.

Antiprotozoal Activity: New benzoxazole derivatives have been investigated as antiprotozoal agents, with some showing promising activity against various protozoan parasites. olemiss.edu Specifically, 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives have shown potent in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. mdpi.com

Anti-allergic Activity: As mentioned in the antihistaminic section, benzimidazole derivatives have shown potential as antiallergic agents by inhibiting histamine release. nih.gov

Future Research Directions and Therapeutic Potential of 5 Methoxy 1,3 Benzoxazole 2 Thiol

Prospects in Novel Drug Development and Discovery

The benzoxazole (B165842) core is recognized as a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. researchgate.net Derivatives of this structure have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov The presence of a methoxy (B1213986) group, such as in 5-Methoxy-1,3-benzoxazole-2-thiol, has been noted in several biologically active benzoxazole derivatives, suggesting it can be a favorable substitution for enhancing therapeutic efficacy. nih.gov

The future of drug discovery for this compound likely lies in its use as a versatile starting material for the synthesis of a diverse library of new chemical entities. nih.gov For instance, the thiol group at the 2-position is a reactive handle that allows for the attachment of various other molecular fragments, a common strategy in medicinal chemistry to optimize the biological activity of a lead compound. Research has shown that derivatives of the parent compound, benzo[d]oxazole-2-thiol, have been synthesized to create molecules with significant antimicrobial and anticancer properties. nih.gov This suggests that this compound could serve as a valuable building block for generating next-generation therapeutic agents.

Table 1: Investigated Biological Activities of Benzoxazole Derivatives

| Derivative Class | Investigated Activity | Reference |

| Benzoxazole-linked 1,3,5-triazine (B166579) thioethers | Anticancer | |

| Benzoxazole-based amides and sulfonamides | Anticancer (PPARα/γ antagonists) | |

| General Benzoxazole Derivatives | Antimicrobial, Anticancer | nih.gov |

| 2-substituted benzoxazole carboxamides | 5-HT3 receptor antagonists |

Exploration of Targeted Therapies and Specific Biological Pathways

The therapeutic potential of benzoxazole derivatives is often linked to their ability to interact with specific biological targets. The exploration of these interactions for derivatives of this compound is a critical area for future research. For example, various benzoxazole compounds have been shown to target key proteins and pathways implicated in cancer, such as:

Peroxisome Proliferator-Activated Receptors (PPARα/γ): A study on benzoxazole-based amides and sulfonamides identified them as dual antagonists of PPARα and PPARγ, showing cytotoxic effects in colorectal cancer cell lines. This suggests a potential therapeutic avenue for cancers where these receptors are dysregulated.

B-cell lymphoma 2 (Bcl-2): The Bcl-2 family of proteins are crucial regulators of apoptosis (programmed cell death), and their inhibition is a key strategy in cancer therapy. mdpi.com The benzoxazole scaffold could be explored for the development of Bcl-2 inhibitors. mdpi.com

Nuclear Factor-kappa B (NF-κB): This transcription factor is involved in cellular responses to stress and is often overactive in cancer cells, promoting their survival. Small molecules that inhibit NF-κB are of great interest in oncology.

Receptor Tyrosine Kinases (RTKs): These are key regulators of cell growth and proliferation, and their aberrant signaling is a hallmark of many cancers. mdpi.com The benzoxazole scaffold could be functionalized to create inhibitors of specific RTKs. mdpi.com

Furthermore, derivatives of benzoxazoles have been identified as antagonists of the 5-HT3 receptor, indicating a potential application in managing conditions like chemotherapy-induced nausea and vomiting or irritable bowel syndrome. The structural features of this compound make it a candidate for the design of new selective ligands for this and other G-protein coupled receptors.

Addressing Limitations in In Vitro and In Vivo Efficacy for Clinical Translation

While the prospects for this compound are promising, the path to clinical translation is fraught with challenges that must be addressed through rigorous research. A significant hurdle for many novel compounds is bridging the gap between in vitro (laboratory-based) and in vivo (in a living organism) efficacy.

Future research must focus on comprehensive preclinical evaluation of derivatives of this compound. fda.gov This includes:

In Vitro Profiling: Systematic screening of new derivatives against a wide panel of cancer cell lines and microbial strains to determine their potency and spectrum of activity. nih.gov

In Vivo Studies: Promising candidates from in vitro studies must be evaluated in animal models of disease to assess their efficacy, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug), and preliminary safety profile. fda.gov

Structure-Activity Relationship (SAR) Studies: A critical component of drug development is understanding how chemical structure relates to biological activity. nih.gov Systematic modification of the this compound scaffold and subsequent biological testing will be essential to identify the most potent and selective compounds. nih.gov

Addressing Drug Resistance: A major challenge in cancer therapy is the development of drug resistance. Future studies should investigate whether derivatives of this compound can overcome existing resistance mechanisms or be used in combination with other drugs to prevent or delay the onset of resistance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-1,3-benzoxazole-2-thiol, and what key intermediates are involved?

- Methodology : A common approach involves cyclization of precursor amines or thiols under controlled conditions. For example, refluxing 5-methoxy-2-aminobenzoxazole with thiophosgene or Lawesson’s reagent in anhydrous solvents (e.g., THF or DCM) can yield the thiol derivative . Key intermediates include 5-methoxy-1,3-benzoxazol-2-amine, as validated by PubChem data .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How can spectroscopic techniques be employed to confirm the structure of this compound?

- Analytical Workflow :

- NMR : H NMR (DMSO-d6) typically shows a singlet for the methoxy group (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). The thiol proton may appear as a broad peak (~δ 3.5–4.0 ppm) .

- Mass Spectrometry : HRMS (ESI) should match the molecular ion [M+H] at m/z 197.03 (calculated for CHNOS) .

- X-ray Crystallography : For definitive confirmation, single-crystal analysis resolves bond angles and planarity of the benzoxazole-thiol moiety, as seen in related benzothiazole derivatives .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability decreases in alkaline conditions due to thiol deprotonation and oxidation .

- Storage Recommendations : Store under inert gas (N/Ar) at –20°C to prevent disulfide formation .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in scaling up?

- Key Parameters :

- Catalysts : Use anhydrous MgCl or KCO to enhance cyclization efficiency .

- Solvent Systems : Optimize solvent polarity (e.g., MeOH/EtOAC mixtures) to improve intermediate solubility .

Q. How should researchers resolve contradictions in reported biological activity data for benzoxazole-thiol derivatives?

- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from assay conditions (pH, bacterial strains). For example, triazole-linked benzoxazoles showed variable activity against S. aureus depending on substituent electronegativity .

- Mitigation : Standardize assays using CLSI guidelines and validate results with dose-response curves .

Q. What computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Studies : Molecular orbital analysis (HOMO-LUMO gaps) indicates preferential reactivity at the thiol group (–SH) over the methoxy oxygen. Transition state modeling supports SN mechanisms in alkylation reactions .

- Software Tools : Gaussian 16 or ORCA for energy minimization; VMD for visualizing reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.